molecular formula C11H13Cl2NO2 B2485965 Tert-butyl 3-amino-2,6-dichlorobenzoate CAS No. 2248401-84-3

Tert-butyl 3-amino-2,6-dichlorobenzoate

Cat. No.: B2485965
CAS No.: 2248401-84-3
M. Wt: 262.13
InChI Key: BZACJTWMLOPVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-2,6-dichlorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group, an amino substituent at the 3-position, and chlorine atoms at the 2- and 6-positions of the aromatic ring. The amino and chloro substituents may influence reactivity, solubility, and electronic properties, making it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-amino-2,6-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)8-6(12)4-5-7(14)9(8)13/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZACJTWMLOPVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2,6-dichlorobenzoate typically involves the esterification of 3-amino-2,6-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2,6-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Ester Hydrolysis: Formation of 3-amino-2,6-dichlorobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-amino-2,6-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,6-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms can participate in halogen bonding, further modulating the compound’s activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs from Evidence

The evidence highlights two compounds with partial structural or functional similarities:

a. Oxymetazoline Related Compound A
  • Structure: N-(2-Aminoethyl)-2-[4-tert-butyl-3-hydroxy-2,6-dimethylphenyl]acetamide hydrochloride .
  • CAS : 1391053-50-1; Molecular Weight : 314.85 g/mol.
  • Features : Contains a tert-butyl group, aromatic ring with hydroxy and dimethyl substituents, and a hydrochloride salt form of an acetamide derivative.
b. Tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate
  • Structure: Nicotinate ester with 2,6-dichloro substituents, a Boc-protected amino group, and a tert-butyl ester .
  • CAS : 1044148-88-0; Molecular Weight : 363.24 g/mol.

Comparative Analysis

Table 1: Structural and Functional Comparison
Property Tert-butyl 3-amino-2,6-dichlorobenzoate (Target) Oxymetazoline Related Compound A Tert-butyl 4-((Boc)amino)-2,6-dichloronicotinate
Aromatic Ring Benzene Benzene (substituted) Pyridine (nicotinate)
Substituents 3-NH₂, 2,6-Cl 4-tert-butyl, 3-OH, 2,6-CH₃ 4-Boc-NH₂, 2,6-Cl
Functional Groups Tert-butyl ester, free NH₂ Hydrochloride salt, acetamide, OH Tert-butyl ester, Boc-protected NH₂
Molecular Weight ~300–320 g/mol (estimated) 314.85 g/mol 363.24 g/mol
Applications Likely synthetic intermediate API-related intermediate Pharmaceutical intermediate
Stability Moderate (free NH₂ may react) High (salt form) High (Boc protection)
Key Findings

Aromatic Ring Systems: The target compound and Oxymetazoline analog share a benzene ring but differ in substituents. The latter’s hydroxy and methyl groups may confer higher polarity and lower reactivity compared to the target’s chloro and amino groups . The nicotinate analog uses a pyridine ring, which is electron-deficient compared to benzene. This alters reactivity in nucleophilic substitution or metal-catalyzed reactions .

Amino Group Modifications: The target’s free amino group offers nucleophilic reactivity but may require protection during synthesis. In contrast, the nicotinate analog’s Boc-protected amino group enhances stability under basic/neutral conditions . Oxymetazoline’s ethylamine side chain (as a hydrochloride salt) improves aqueous solubility, a feature absent in the tert-butyl ester-based analogs .

Synthetic Utility: The target’s dichloro and amino groups make it a candidate for further functionalization (e.g., cross-coupling reactions). The nicotinate analog’s pyridine ring is advantageous in heterocyclic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.